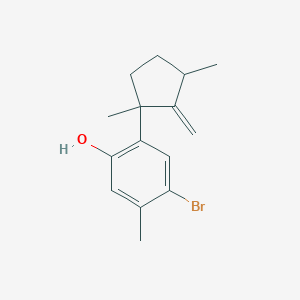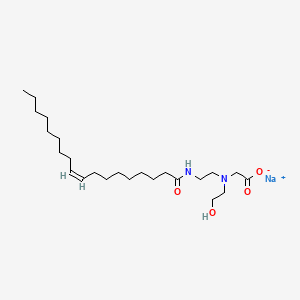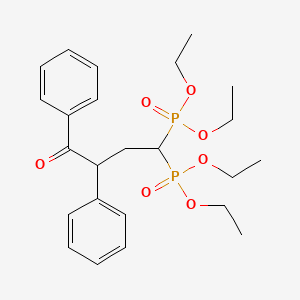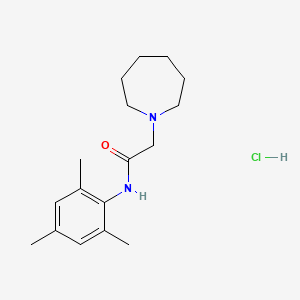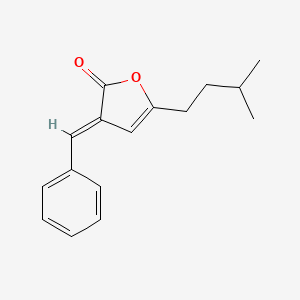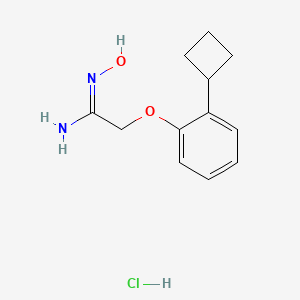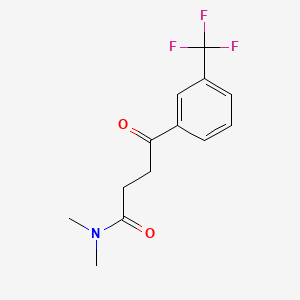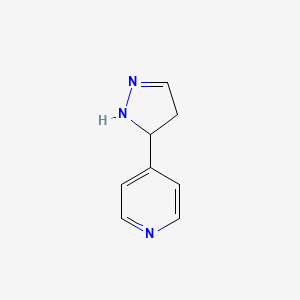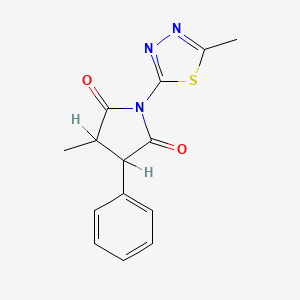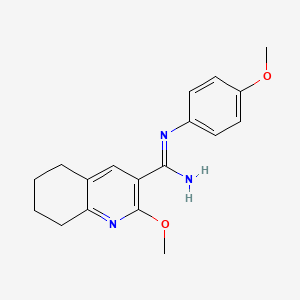
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-methoxyaniline with a suitable quinoline derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
科学研究应用
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
5,6,7,8-Tetrahydroquinoline: Known for its pharmacological properties.
2-Methoxyquinoline: Used in medicinal chemistry for drug development.
Uniqueness
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
171011-13-5 |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
InChI |
InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |
InChI 键 |
UWZWPWBLKAMUBP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


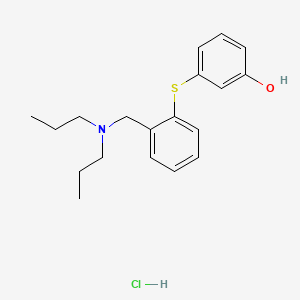

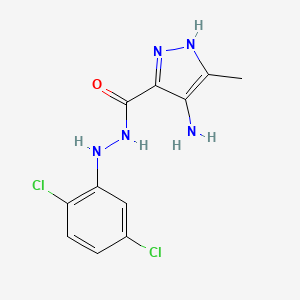

![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
